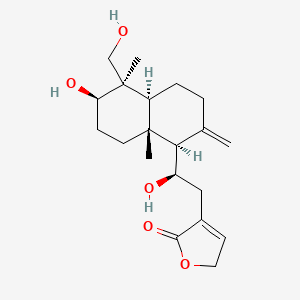

14-脱氧-11-羟基穿心莲内酯

描述

14-Deoxy-11-hydroxyandrographolide is a compound isolated from Andrographis paniculate . It shows potent cell differentiation-inducing activity towards mouse myeloid leukemia (M1) cells .

Synthesis Analysis

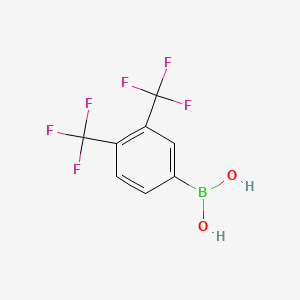

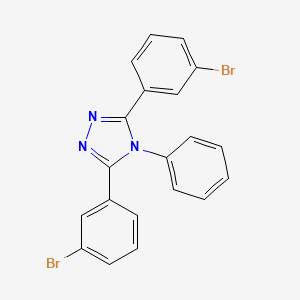

The synthesis of 14-Deoxy-11-hydroxyandrographolide and its derivatives has been reported in several studies . For instance, acetals of andrographolide, 14-deoxy-12-hydroxyandrographolide, and isoandrographolide were synthesized using benzaldehyde and heteroaromatic aldehydes .Molecular Structure Analysis

The molecular weight of 14-Deoxy-11-hydroxyandrographolide is 350.45, and its formula is C20H30O5 . The compound’s structure has been characterized using 1H-NMR, 13C-NMR, mass spectrometry, UV, and IR .Chemical Reactions Analysis

Several chemical reactions involving 14-Deoxy-11-hydroxyandrographolide have been reported . For example, acetals of andrographolide, 14-deoxy-12-hydroxyandrographolide, and isoandrographolide were synthesized using benzaldehyde and heteroaromatic aldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of 14-Deoxy-11-hydroxyandrographolide have been characterized using various techniques such as 1H-NMR, 13C-NMR, mass spectrometry, UV, and IR .科学研究应用

Application in Cancer Research

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Oncology .

Summary of the Application

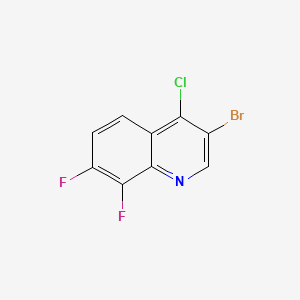

14-Deoxy-11-hydroxyandrographolide and its analogs have been found to exhibit significant anticancer cytotoxicological properties . These compounds have been evaluated against a panel of cancer cell lines, with some analogs exhibiting much greater cytotoxicity than the parent compound .

Methods of Application or Experimental Procedures

The cytotoxicities of synthesized 14-deoxy-11-hydroxyandrographolide analogs were evaluated against a panel of cancer cell lines . For example, analog 2j was found to be 6–35 times more potent than the parent compound and the anticancer agent, ellipticin, on all cell lines except LU-1 cancer cells .

Results or Outcomes

The results showed that some analogs of 14-deoxy-11-hydroxyandrographolide exhibited much greater cytotoxicity than the parent compound . This suggests that these compounds have significant potential in the treatment of cancer .

Application in Apoptosis Induction

Specific Scientific Field

This application falls under the field of Biochemistry and Cell Biology .

Summary of the Application

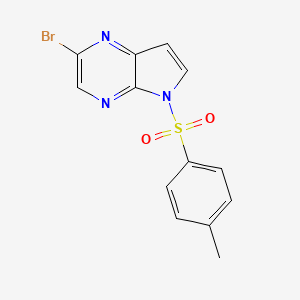

14-Deoxy-11-hydroxyandrographolide and its derivatives have been found to induce apoptosis in cancer cells . In particular, the semi-synthetic derivative 3,19-diacetyl-12-phenylthio-14-deoxy-andrographolide (3g) has been found to exhibit potent cytotoxic activity against a number of human cancer cell lines .

Methods of Application or Experimental Procedures

The apoptosis-inducing potential of 14-deoxy-11-hydroxyandrographolide and its derivatives was evaluated on the HCT-116 cell line . The effects of these compounds on cell cycle arrest were also studied .

Results or Outcomes

The results showed that 14-deoxy-11-hydroxyandrographolide and its derivatives, particularly 3g, induced apoptosis in cancer cells . These compounds were also found to be non-toxic to baby hamster kidney (BHK-21) normal cells .

Application in Anti-Inflammatory Agents

Specific Scientific Field

This application falls under the field of Pharmacology and Biochemistry .

Summary of the Application

14-Deoxy-11-hydroxyandrographolide and its derivatives have been reported as anti-inflammatory agents . These compounds have been found to inhibit the production of inflammatory cytokines, such as TNF-α and interleukin-6 .

Methods of Application or Experimental Procedures

The anti-inflammatory activity of these compounds was evaluated by measuring their ability to inhibit the production of inflammatory cytokines in cell-based assays .

Results or Outcomes

The results showed that these compounds were able to significantly inhibit the production of inflammatory cytokines, suggesting their potential use as anti-inflammatory agents .

Application in Anti-HIV Agents

Specific Scientific Field

This application falls under the field of Virology and Medicinal Chemistry .

Summary of the Application

14-Deoxy-11-hydroxyandrographolide and its derivatives have been reported to exhibit anti-HIV activity . These compounds have been found to inhibit the replication of the HIV virus .

Methods of Application or Experimental Procedures

The anti-HIV activity of these compounds was evaluated by measuring their ability to inhibit the replication of the HIV virus in cell-based assays .

Results or Outcomes

The results showed that these compounds were able to significantly inhibit the replication of the HIV virus, suggesting their potential use as anti-HIV agents .

属性

IUPAC Name |

4-[(2R)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-hydroxyethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3/t14-,15+,16-,17+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLCOXWUZAOLDT-JLEOBMEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C(CC3=CCOC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2[C@@H](CC3=CCOC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

14-Deoxy-11-hydroxyandrographolide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598282.png)

![(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B598300.png)